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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789078

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKSs), primarily
targeting CDK1 and CDK2.[1][2] Its development was centered on creating a compound with
suitable physicochemical and pharmacokinetic profiles for intravenous (i.v.) administration in a
research setting.[1][3][4][5] These application notes provide a detailed guide to the preparation
of AZD5597 for intravenous dosing in preclinical research, based on its known chemical
properties and general best practices for parenteral formulation.

Disclaimer: The following protocols are intended for research purposes only. The specific
formulation used in the original preclinical studies by the discovering entity has not been
publicly disclosed. Therefore, the provided methodologies represent a general approach that
may require optimization for specific experimental models and conditions.

Physicochemical and Solubility Data

Proper preparation of AZD5597 for intravenous administration begins with an understanding of
its physical and chemical properties. This data is crucial for creating stable and effective dosing
solutions.
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Property Value Source(s)
Molecular Formula C23H28FN70 [6]
Molecular Weight 437.51 g/mol [6]
Appearance Solid powder [6]

Purity >98% [2][6]

A key consideration for any intravenous formulation is the solubility of the compound. AZD5597
exhibits solubility in a range of solvents, which can be leveraged to create a suitable dosing

vehicle.
Solvent Solubility Notes Source(s)
DMSO Soluble (e.g., 10 mM)
Ethanol Soluble [6]
Methanol Soluble [2]
Water Soluble [6]
Used in a 10% DMSO
Corn QOil formulation for in vivo (non-1V) [1]

use

Used in a 10% DMSO, 40%
PEG300, 5% Tween-80, 45%

PEG300/Tween-80 _ _ o [1]
Saline formulation for in vivo

(non-1V) use

Storage and Stability

To maintain the integrity of AZD5597, proper storage is essential. The following table
summarizes the recommended storage conditions for both the solid compound and prepared
stock solutions.
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Storage ]
Form Duration Source(s)
Temperature
Solid Powder -20°C > 4 years [2]
Stock Solution (in 1 month (protect from
-20°C _ [1]
DMSO) light)
Stock Solution (in
-80°C 6 months [1]

DMSO)

Mechanism of Action: CDK Inhibition

AZD5597 functions by inhibiting cyclin-dependent kinases, which are critical regulators of the
cell cycle. The diagram below illustrates the simplified signaling pathway through which CDK
inhibitors like AZD5597 exert their anti-proliferative effects.
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Caption: Simplified cell cycle pathway showing inhibition points of AZD5597.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10789078?utm_src=pdf-body-img
https://www.benchchem.com/product/b10789078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: Intravenous Dosing
Preparation

This protocol provides a step-by-step guide for the preparation of an AZD5597 solution suitable
for intravenous administration in preclinical models. This is a general guideline and may require
optimization based on the specific animal model and experimental design.

Materials:

e AZD5597 solid powder

e Anhydrous Dimethyl Sulfoxide (DMSO), sterile

» Sterile Saline (0.9% NacCl) or 5% Dextrose in Water (D5W)
o Sterile, pyrogen-free vials

 Sterile syringes and filters (0.22 um)

e \ortex mixer

o Calibrated analytical balance

Workflow for IV Dosing Preparation:
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4 Preparation of Stock Solution h

Weigh AZD5597 Powder

'

Add appropriate volume of DMSO
to achieve desired molarity (e.g., 10 mM)

'

Vortex until fully dissolved

N J

4 Preparation of Final Dosing Solution h

Calculate required volume of stock solution
for the final dosing concentration

'

Add stock solution to sterile vehicle
(e.g., Saline or D5W)

l

Gently mix to ensure homogeneity

'

Sterile filter the final solution (0.22 pm)

4 Adminivstration A

Visually inspect for particulates

l

Administer intravenously to the
preclinical model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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